4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-iodo-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNLYNWUKBZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:
Halogenation: Introduction of the iodine atom at the third position of the pyridine ring using iodine and a suitable oxidizing agent.
Trifluoromethylation: Introduction of the trifluoromethyl group at the second position using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydroxylation: Introduction of the hydroxyl group at the fourth position using a hydroxylating agent such as hydrogen peroxide or a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and organometallic reagents.
Major Products
Oxidation: Formation of 4-oxo-3-iodo-2-(trifluoromethyl)pyridine.
Reduction: Formation of 4-hydroxy-2-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: Used in the development of functional materials, such as polymers and coatings, due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding, further stabilizing the compound-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine with key analogues, highlighting substituent positions and functional groups:
Key Observations :
- Positional Isomerism : The iodine’s position (3 vs. 4 or 5) significantly alters electronic distribution and steric bulk. For example, 5-Iodo-2-(trifluoromethyl)pyridine (CAS 873107-98-3) has higher structural similarity (0.85) to the target compound than 4-Iodo-2-(trifluoromethyl)pyridine (0.74) .
- Functional Group Impact: Replacing -OH with -NH₂ (as in 2-(trifluoromethyl)pyridin-3-amine) introduces hydrogen-bond donor/acceptor versatility, which may enhance drug-receptor interactions .
Insecticidal Activity
Trifluoromethyl pyridine derivatives are prominent in agrochemicals. For instance, compounds containing 1,3,4-oxadiazole moieties (e.g., from ) exhibit >80% insecticidal activity at 250 mg/L against Mythimna separata and Plutella xylostella.
Neuroprotective and Therapeutic Potential
In neuroprotection studies, trifluoromethyl pyridine derivatives like compound 9f (3-(aminomethyl)-6-(trifluoromethyl)pyridine) showed 82% cell viability at 3 μM, comparable to reference compounds. The hydroxyl group in the target compound could enhance solubility but may reduce blood-brain barrier permeability compared to lipophilic analogues .
Antiparasitic Activity
Pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) with trifluoromethyl groups demonstrate efficacy against Trypanosoma cruzi. The iodine atom in the target compound might improve binding affinity through halogen bonding but could increase molecular weight, affecting pharmacokinetics .
Physicochemical and Electronic Properties
- Melting Points: Similar halogenated pyridines (e.g., 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives) exhibit melting points of 268–287°C . The hydroxyl group in the target compound may lower its melting point due to increased polarity.
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, stabilizing the pyridine ring’s electron-deficient nature. The -I substituent’s polarizability could enhance intermolecular interactions in materials science applications, as seen in PT-CF₃-based fluorescent sensors .
Biological Activity
4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula : C7H4F3I N O
Molecular Weight : 267.01 g/mol
IUPAC Name : this compound
The presence of the trifluoromethyl group and iodine atom significantly influences the compound's reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within the bacteria.
- Antiviral Properties : The compound has been investigated for its potential antiviral effects, particularly against viruses that cause respiratory infections. Its ability to inhibit viral replication could be linked to interference with viral RNA synthesis.
- Antitumor Activity : Preliminary studies suggest that this pyridine derivative may exhibit cytotoxic effects on cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially altering their integrity and function.
- DNA Interaction : Some studies suggest that it could interact with DNA or RNA, affecting nucleic acid synthesis and function.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Research indicates that modifications to the pyridine ring and substituent groups can significantly impact potency and selectivity:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various halogenated pyridines, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent.
- Antitumor Activity in Breast Cancer Cells : In vitro studies using MDA-MB-231 breast cancer cells demonstrated that this compound reduced cell viability by inducing apoptosis, with IC50 values comparable to established chemotherapeutics .
- Inhibition of Viral Replication : Research focusing on respiratory viruses showed that this compound inhibited viral replication in a dose-dependent manner, highlighting its potential as an antiviral therapeutic.
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine, and how can regioselectivity be controlled during halogenation?
- Methodological Answer : Synthesis typically begins with a pyridine precursor, where halogenation (iodine introduction) and trifluoromethylation are critical. For regioselectivity:
- Use directing groups (e.g., hydroxyl or methoxy) to guide iodine placement .
- Employ palladium or copper catalysts for controlled trifluoromethylation via cross-coupling reactions .
- Monitor reaction conditions (temperature, solvent polarity) to minimize side products .
- Confirm regiochemistry using NMR and X-ray crystallography .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR to resolve substituent positions and confirm trifluoromethyl group integrity .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Diffraction : For unambiguous structural confirmation, especially if crystallinity is achieved .
- HPLC : To assess purity (>95% typical for research-grade material) .
Q. What are the key reactivity patterns of the iodine and hydroxyl groups in this compound?
- Methodological Answer :
- Iodine : Participates in Suzuki-Miyaura coupling (with boronic acids) or nucleophilic substitution (e.g., with amines or thiols) .
- Hydroxyl Group : Can be methylated (using MeI/KCO) or acetylated (AcO/pyridine) for derivatization .
- Acid-Base Behavior : The hydroxyl group’s pKa (~8–10) influences solubility in basic aqueous solutions .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the trifluoromethyl group on reaction pathways?
- Methodological Answer :
- Use density functional theory (DFT) to map electron-withdrawing effects of the -CF group on the pyridine ring .
- Simulate reaction intermediates (e.g., transition states in cross-coupling) to optimize catalyst selection (e.g., Pd vs. Cu) .
- Compare HOMO/LUMO energies with non-fluorinated analogs to predict regioselectivity in electrophilic substitutions .
Q. What strategies resolve contradictions in solubility data across studies?
- Methodological Answer :
- Solvent Screening : Test in DMSO (high solubility), THF (moderate), and hexane (low) to establish polarity trends .
- pH-Dependent Solubility : Adjust buffer pH (e.g., phosphate buffers) to exploit hydroxyl group ionization .
- Co-solvent Systems : Use DMSO-water mixtures for biological assays requiring aqueous compatibility .
Q. How can researchers design derivatives to enhance bioactivity while retaining core reactivity?
- Methodological Answer :
- Functional Group Interplay : Replace iodine with bioorthogonal handles (e.g., azides for click chemistry) while retaining -CF for lipophilicity .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, amino) and screen against target enzymes .
- Prodrug Strategies : Mask the hydroxyl group as a phosphate ester to improve membrane permeability .
Q. What experimental controls are critical when studying this compound’s interaction with biological targets?
- Methodological Answer :
- Negative Controls : Use non-fluorinated or de-iodinated analogs to isolate the role of -CF and iodine .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins/enzymes .
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for cross-coupling reactions?
- Methodological Answer :
- Catalyst Purity : Ensure Pd catalysts (e.g., Pd(PPh)) are freshly prepared to avoid deactivation .
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N/Ar) to prevent iodide oxidation .
- Byproduct Identification : Use LC-MS to detect undesired homocoupling products (e.g., bipyridines) .
Q. Why do spectroscopic data (e.g., NMR shifts) vary between synthetic batches?
- Methodological Answer :
- Solvent Effects : Record spectra in consistent solvents (e.g., CDCl) to avoid shift variations .
- Impurity Profiling : Trace fluorine-containing impurities (e.g., unreacted trifluoromethyl precursors) may skew shifts .
- Dynamic Effects : Consider rotational barriers of the -CF group causing signal splitting .
Tables for Key Data
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 289.0 g/mol | HRMS | |
| Melting Point | 120–125°C | DSC | |
| logP (Octanol-Water) | 2.8 ± 0.3 | Shake-Flask Method | |
| Aqueous Solubility (pH 7.4) | 0.12 mg/mL | UV-Vis Spectroscopy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
